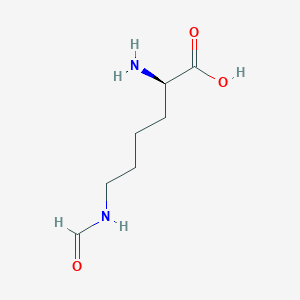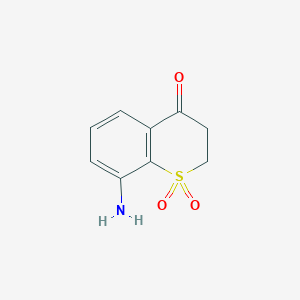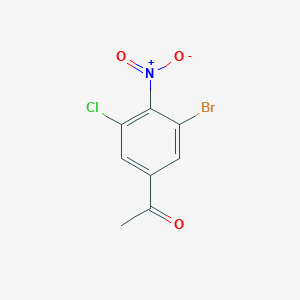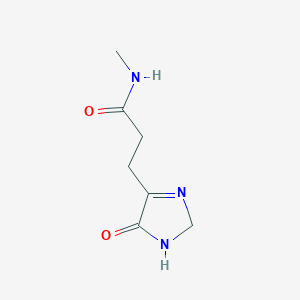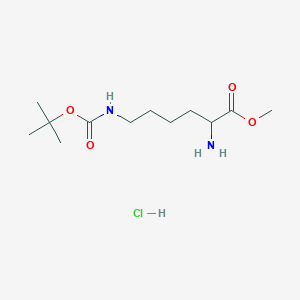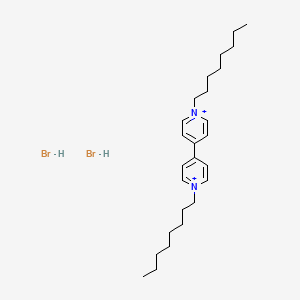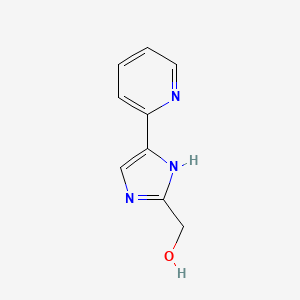![molecular formula C15H25IN2O2 B12816445 [2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide CAS No. 63981-75-9](/img/structure/B12816445.png)
[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide is a chemical compound with the molecular formula C15H25IN2O2 and a molecular weight of 392.276 g/mol . This compound is known for its unique structure, which includes a phenyl ring substituted with a dimethylcarbamoyloxy group and a quaternary ammonium center.
Métodos De Preparación
The synthesis of [2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide typically involves the reaction of [2-(dimethylcarbamoyloxy)phenyl]methyl chloride with diethylmethylamine in the presence of an iodide source . The reaction conditions often include the use of a suitable solvent, such as acetonitrile or dichloromethane, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium center can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and the carbamate group can undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antimicrobial agent or in drug delivery systems.
Mecanismo De Acción
The mechanism of action of [2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide involves its interaction with molecular targets, such as enzymes or receptors. The quaternary ammonium center can interact with negatively charged sites on proteins or other biomolecules, leading to changes in their activity or function. The carbamate group can also participate in covalent modification of target molecules, further influencing their behavior .
Comparación Con Compuestos Similares
Similar compounds to [2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide include other quaternary ammonium salts and carbamate derivatives. For example:
[2-(dimethylcarbamoyloxy)phenyl]methyl-trimethylazanium;chloride: This compound has a similar structure but with a trimethylammonium center instead of a diethylmethylammonium center.
[2-(dimethylcarbamoyloxy)phenyl]methyl-dimethyl-ethylazanium;bromide: This compound has a dimethyl-ethylammonium center and a bromide counterion.
Propiedades
Número CAS |
63981-75-9 |
|---|---|
Fórmula molecular |
C15H25IN2O2 |
Peso molecular |
392.28 g/mol |
Nombre IUPAC |
[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H25N2O2.HI/c1-6-17(5,7-2)12-13-10-8-9-11-14(13)19-15(18)16(3)4;/h8-11H,6-7,12H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
BKEQCGMSBKYGMM-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CC1=CC=CC=C1OC(=O)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


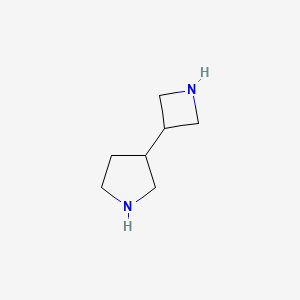
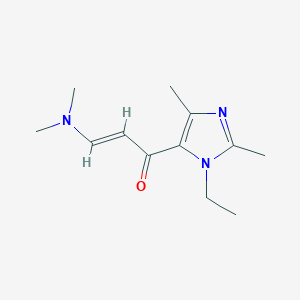
![N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
![(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)
